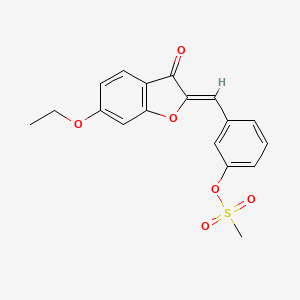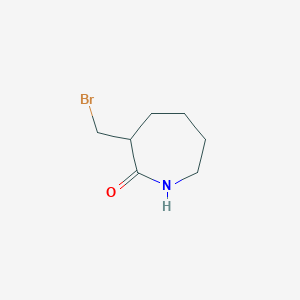
3-(Bromomethyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmaceutical Applications
Azepane-based compounds, including 3-(Bromomethyl)azepan-2-one, have shown significant pharmacological properties. These compounds are structurally diverse and are key in discovering new therapeutic agents. Azepane-containing analogs are actively researched for developing less toxic, cost-effective, and highly active drugs. Over 20 azepane-based drugs have received FDA approval and are utilized for treating various diseases. The applications cover anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and others. The structure-activity relationship (SAR) and molecular docking studies of these bioactive compounds are crucial for future drug discovery, inspiring new designs and developments of powerful azepane-based drugs against numerous diseases (Zha et al., 2019).
Synthesis and Biological Properties
The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like Azepine, Azepane, and Azepinone have vast pharmacological and therapeutic implications. The literature from the last fifty years has been reviewed, detailing the synthesis and biological properties of these compounds. The mechanisms mostly involve the ring expansion of five or six-membered compounds using methods like thermal, photochemical, and microwave irradiation. However, the biological aspects are not thoroughly explored, indicating that N-containing seven-membered heterocycles like this compound have substantial scope for further research in this area (Kaur et al., 2021).
properties
IUPAC Name |
3-(bromomethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVHHQWEZYZWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)
![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)
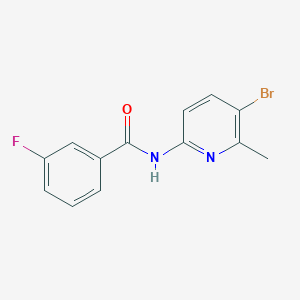
![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629624.png)

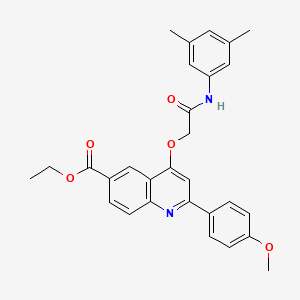
![1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2629629.png)
![5-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2629630.png)
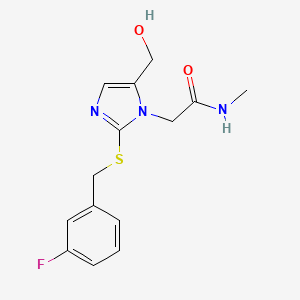
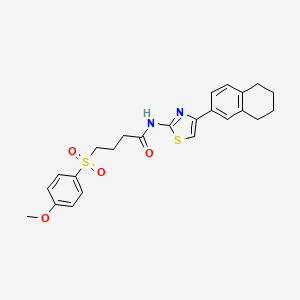
![3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2629637.png)
